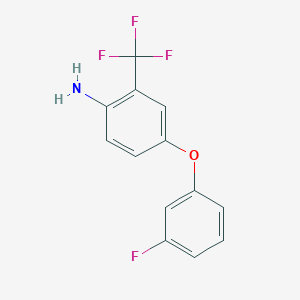

4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline

Description

Contextualization of Fluorinated Aromatic Amines in Contemporary Organic Chemistry

Fluorinated aromatic amines are a class of organic compounds that have gained prominence in contemporary organic chemistry due to the unique properties conferred by the presence of fluorine atoms. The introduction of fluorine can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are often sought after in the development of pharmaceuticals and agrochemicals.

The synthesis of fluorinated aromatic amines can be challenging, often requiring specialized reagents and reaction conditions. However, the potential benefits of incorporating these motifs into larger molecules have driven the development of innovative synthetic methodologies. These methods are crucial for accessing a diverse range of fluorinated building blocks for further chemical exploration.

Significance of Phenoxy and Trifluoromethyl Moieties in Rational Molecular Design

The structure of 4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline features two key functional groups that are of particular importance in rational molecular design: the phenoxy and trifluoromethyl moieties.

The phenoxy group , a diaryl ether linkage, is a common structural motif in many biologically active compounds. acs.orgresearchgate.net It can influence the conformational flexibility of a molecule and participate in crucial intermolecular interactions, such as pi-stacking, with biological receptors. The substitution pattern on the phenoxy ring, in this case, a fluorine atom at the meta position, allows for fine-tuning of the electronic and steric properties of the entire molecule.

The trifluoromethyl group (-CF3) is one of the most significant fluorine-containing substituents in medicinal chemistry. mdpi.com Its strong electron-withdrawing nature can profoundly impact the acidity or basicity of nearby functional groups. mdpi.com Furthermore, the CF3 group is known to enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. mdpi.com It also increases lipophilicity, which can improve a molecule's ability to cross biological membranes. mdpi.com The combination of these properties makes the trifluoromethyl group a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.com

Research Landscape of this compound and Related Structural Motifs

While specific research focused solely on this compound is not extensively documented in publicly available literature, the broader class of diaryl ether aniline (B41778) derivatives is a subject of intense investigation, particularly in the field of medicinal chemistry. These structural motifs are recognized as "privileged scaffolds" due to their prevalence in a wide range of biologically active molecules, including anticancer agents and kinase inhibitors. acs.orgrsc.orgresearchgate.neted.ac.uk

Research in this area often involves the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). For instance, variations in the substitution patterns on both the aniline and phenoxy rings can lead to significant differences in biological activity. The synthesis of such compounds often relies on established methods for forming the diaryl ether linkage, such as the Ullmann condensation or nucleophilic aromatic substitution reactions.

The presence of the trifluoromethyl group on the aniline ring, as seen in the title compound, is a common strategy in the design of kinase inhibitors. ed.ac.uk Many approved and investigational drugs targeting various kinases incorporate this feature to enhance their potency and selectivity. Therefore, it is plausible that this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-8-2-1-3-9(6-8)19-10-4-5-12(18)11(7-10)13(15,16)17/h1-7H,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGGUBUIGRNPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Transformative Approaches for 4 3 Fluorophenoxy 2 Trifluoromethyl Aniline

Core Synthetic Pathways and Mechanistic Considerations

The principal strategies for the synthesis of 4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline are centered on established and reliable chemical transformations. These pathways offer robust and scalable methods for the preparation of this complex molecule.

Exploration of Nucleophilic Aromatic Substitution Strategies

A prevalent and effective method for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach typically utilizes a highly activated aryl halide, such as 1-chloro-4-nitro-2-(trifluoromethyl)benzene, as the electrophilic partner. The trifluoromethyl group and the nitro group, being potent electron-withdrawing groups, activate the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to them.

The reaction proceeds with the nucleophilic attack of the 3-fluorophenoxide, generated in situ from 3-fluorophenol and a suitable base, on the carbon atom bearing the leaving group (e.g., chlorine). This addition forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this complex is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro and trifluoromethyl groups. libretexts.org Subsequent elimination of the chloride ion re-aromatizes the ring, yielding the diaryl ether product, 1-(3-fluorophenoxy)-4-nitro-2-(trifluoromethyl)benzene.

The following table outlines representative conditions for the SNAr reaction:

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | 3-Fluorophenol | K2CO3 | DMF | 100-120 | >90 |

| 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | 3-Fluorophenol | NaOH | DMSO | 110-130 | >90 |

| 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene | 3-Fluorophenol | Cs2CO3 | NMP | 80-100 | >95 |

This is an interactive data table. Users can sort and filter the data as needed.

Reduction-Based Syntheses from Nitroaromatic Precursors

Following the successful formation of the diaryl ether linkage via SNAr, the subsequent step is the reduction of the nitro group to an amine, which yields the target molecule, this compound. This transformation is a fundamental process in organic synthesis and can be achieved through various established methods.

Catalytic hydrogenation is a widely employed technique for this reduction. The reaction is typically carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2), under a hydrogen atmosphere. This method is known for its high efficiency and clean reaction profile, often providing the desired aniline (B41778) in high yield and purity.

Alternatively, chemical reduction methods using metals in acidic media, such as tin(II) chloride (SnCl2) in hydrochloric acid or iron (Fe) in acetic acid, are also effective. These methods are particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

The table below summarizes common conditions for the reduction of the nitroaromatic precursor:

| Nitroaromatic Precursor | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1-(3-Fluorophenoxy)-4-nitro-2-(trifluoromethyl)benzene | H2, Pd/C | Ethanol | 25-50 | >95 |

| 1-(3-Fluorophenoxy)-4-nitro-2-(trifluoromethyl)benzene | SnCl2·2H2O | Ethyl Acetate | 60-80 | >90 |

| 1-(3-Fluorophenoxy)-4-nitro-2-(trifluoromethyl)benzene | Fe, NH4Cl | Ethanol/Water | 70-90 | >85 |

This is an interactive data table. Users can sort and filter the data as needed.

Advanced Trifluoromethylation and Fluorination Techniques

While the aforementioned synthetic routes commence with a trifluoromethylated precursor, advanced trifluoromethylation techniques offer alternative strategies for the introduction of the CF3 group at various stages of the synthesis. Modern methods often provide milder reaction conditions and greater functional group tolerance compared to classical approaches.

For instance, direct trifluoromethylation of a pre-formed aniline or phenol derivative could be envisioned. Recent advancements in photoredox catalysis have enabled the trifluoromethylation of electron-rich aromatic compounds under visible light irradiation. Reagents such as trifluoromethylsulfonyl chloride (CF3SO2Cl) or Togni's reagents, in conjunction with a suitable photocatalyst, can generate trifluoromethyl radicals that subsequently react with the aromatic substrate. These methods, however, may present challenges in controlling the regioselectivity of the trifluoromethylation on a complex molecule like a diaryl ether aniline.

Innovative Synthetic Methodologies

Beyond the core pathways, innovative synthetic methods are continually being developed to enhance the efficiency and versatility of the synthesis of this compound and its analogs.

Catalytic Systems for Efficient Carbon-Heteroatom Bond Formation

The formation of the diaryl ether C-O bond is a critical step in the synthesis. While the SNAr reaction is effective, transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, present a powerful alternative. wikipedia.org The classical Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. wikipedia.org

In the context of synthesizing the target molecule, this could involve the reaction of 4-halo-2-(trifluoromethyl)aniline with 3-fluorophenol in the presence of a copper catalyst. Modern iterations of the Ullmann reaction often employ copper(I) salts, such as CuI or Cu2O, along with a ligand (e.g., phenanthroline or N,N-dimethylglycine) and a base. These catalytic systems can facilitate the reaction at lower temperatures and with greater substrate scope compared to the traditional high-temperature conditions.

The mechanism of the copper-catalyzed Ullmann ether synthesis is thought to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate furnishes the diaryl ether and regenerates the copper(I) catalyst.

The following table provides representative conditions for Ullmann-type diaryl ether synthesis:

| Aryl Halide | Phenol | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 4-Iodo-2-(trifluoromethyl)aniline | 3-Fluorophenol | CuI | 1,10-Phenanthroline | Cs2CO3 | Toluene | 110-130 |

| 4-Bromo-2-(trifluoromethyl)aniline | 3-Fluorophenol | Cu2O | N,N-Dimethylglycine | K3PO4 | Dioxane | 100-120 |

| 4-Chloro-2-(trifluoromethyl)aniline | 3-Fluorophenol | CuI | L-Proline | K2CO3 | DMSO | 130-150 |

This is an interactive data table. Users can sort and filter the data as needed.

Stereochemical Control in Analogous Synthetic Transformations

The target molecule, this compound, is achiral, and therefore, its synthesis does not require stereochemical control. However, in the synthesis of analogous diaryl ether structures where rotational hindrance around the C-O bond leads to atropisomerism, stereochemical control becomes a critical consideration.

Atropisomers are stereoisomers that result from restricted rotation about a single bond. In diaryl ethers, bulky substituents ortho to the ether linkage can create a significant energy barrier to rotation, allowing for the isolation of stable, non-interconverting enantiomers. The synthesis of such chiral diaryl ethers requires the use of asymmetric catalytic methods to achieve high enantioselectivity.

Strategies for the atroposelective synthesis of diaryl ethers often involve the use of chiral catalysts, such as chiral N-heterocyclic carbenes (NHCs) or transition metal complexes with chiral ligands. These catalysts can control the stereochemistry of the bond-forming step, leading to the preferential formation of one atropisomer over the other. While not directly applicable to the synthesis of the achiral target molecule, these advanced methodologies are crucial for the preparation of a broader class of structurally related chiral compounds.

Process Intensification and Scalability Studies for Industrial Relevance

The industrial-scale synthesis of complex molecules like this compound necessitates a focus on process intensification to enhance efficiency, safety, and sustainability. Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes cetjournal.it. While specific scalability studies for this compound are not extensively detailed in public literature, general principles applicable to the synthesis of related fine chemicals can be considered.

Key strategies for process intensification in this context involve transitioning from traditional batch or semi-batch reactors to continuous flow systems. Continuous manufacturing, utilizing technologies such as tubular reactors or series of continuous stirred-tank reactors (CSTRs), offers significant advantages. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and inherently safer operation due to smaller reaction volumes (holdups) cetjournal.it. For exothermic reactions, such as the nitration or aromatic substitution steps often involved in the synthesis of precursors, continuous flow reactors mitigate the risk of thermal runaways, a critical concern in large-scale batch production cetjournal.it.

The "shift to continuous" approach allows for a reduction in solvent volumes, which are often used as thermal buffers in batch processes. This not only lowers costs but also reduces the environmental impact of the synthesis cetjournal.it. For instance, in nitration reactions, which are relevant to the synthesis of aniline precursors, process intensification can involve using continuous reactors with intermediate injections of reagents to maintain optimal concentration profiles and temperature control cetjournal.it. Such optimization is crucial for maximizing yield and selectivity while ensuring process safety, particularly when dealing with unstable reagents like nitric acid at elevated temperatures cetjournal.it. The scalability of a continuous process is more straightforward, as increasing production capacity can often be achieved by extending the operating time ("scaling out") rather than re-engineering larger, more complex batch reactors.

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound relies on the efficient preparation of key precursors and their subsequent derivatization. The core building blocks are a functionalized fluorophenol and a trifluoromethylated aniline derivative.

3-Fluorophenol is a critical precursor for the target molecule. Several synthetic routes have been developed for its production, aiming for mild reaction conditions and suitability for industrial application. One prominent method utilizes m-aminophenol as the starting material. In this process, a fluoro-substitution reaction is performed in an organic solvent like toluene or fluorobenzene using anhydrous hydrofluoric acid and potassium nitrite (KNO2) as the diazotization reagent. This approach is designed to be more environmentally friendly by allowing for the recovery and reuse of the organic solvent and alleviating the challenges associated with recovering large amounts of hydrofluoric acid patsnap.comgoogle.com. The process involves dissolving m-aminophenol in the solvent, cooling the mixture, and adding anhydrous hydrofluoric acid, followed by the addition of KNO2 at a controlled low temperature patsnap.com.

Another synthetic pathway to fluorophenol derivatives starts from p-fluorophenylboric acid. In this method, the boric acid is mixed with hydrogen peroxide (H2O2) in water, often in the presence of a catalyst. The reaction mixture is stirred at room temperature, and upon completion, the product can be extracted and purified kaibangchem.com. This highlights the diversity of methods available for producing the necessary fluorophenol intermediates.

| Starting Material | Reagents | Solvent | Key Features | Reference |

| m-Aminophenol | Anhydrous HF, KNO2 | Toluene or Fluorobenzene | Mild conditions, solvent recovery, feasible for industrial production | patsnap.comgoogle.com |

| p-Fluorophenylboric acid | 30% H2O2, Catalyst | Water | Room temperature reaction | kaibangchem.com |

| m-Fluoroiodobenzene | NaOH, CuPcCl16 (catalyst) | DMSO/Water | High yield (96%) | chemicalbook.com |

2-(Trifluoromethyl)aniline is the second key building block. A common and industrially viable method for its synthesis involves the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene. This single-step process uses molecular hydrogen in a polar reaction medium, such as methanol, in the presence of a palladium-on-carbon (Pd/C) catalyst. Sodium hydroxide solution is typically added after the initial hydrogenation to complete the reaction. This method is noted for producing 2-trifluoromethylaniline in excellent yields and is more suitable for large-scale production compared to more complex, multi-step historical methods google.com.

Other strategies for synthesizing trifluoromethylated anilines include domino reactions. For example, 2-(trifluoromethyl)indoles can be synthesized from 2-alkynylanilines using a copper-trifluoromethyl reagent (CuCF3) derived from fluoroform. This involves a domino trifluoromethylation/cyclization strategy organic-chemistry.org. While this specific example produces an indole, it demonstrates the use of modern trifluoromethylation reagents in building complex aniline-derived structures. The synthesis of trifluoromethyl anilines is crucial as these compounds are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes google.comtuodaindus.comgoogle.comgoogle.com.

| Precursor | Method | Reagents | Key Advantages | Reference |

| 2-Trifluoromethyl-4-chloronitrobenzene | Catalytic Hydrogenation & Dechlorination | H2, Pd/C, NaOH | Excellent yield, one-step process, suitable for industrial scale | google.com |

| 1,3,5-Tris(trifluoromethyl)benzene | Deprotonation/Iodination followed by Amination | LDA, I2, then Cu2O, NaN3 | Two-step route to highly fluorinated anilines | researchgate.net |

| 2-Alkynylanilines | Domino Trifluoromethylation/Cyclization | Fluoroform-derived CuCF3 | Direct introduction of CF3 group | organic-chemistry.org |

The formation of urea linkages is a common strategy in medicinal chemistry to connect different molecular fragments. In the context of synthesizing derivatives of this compound, this can be achieved through the formation of an isocyanate intermediate or by using an isocyanate surrogate.

Anilines, such as 4-chloro-3-(trifluoromethyl)aniline, can be converted into reactive intermediates for urea synthesis. One method involves reacting the aniline with N,N'-carbonyldiimidazole (CDI) in a solvent like dichloromethane. The resulting activated intermediate can then be reacted with another amine to form the final unsymmetrical urea google.com. Alternatively, an aniline can be reacted with phenyl chloroformate to produce a phenyl carbamate derivative. This stable intermediate can then be reacted with a different amine at an elevated temperature to yield the desired urea google.com.

The direct reaction involves treating an aniline with an isocyanate. For instance, m-trifluoromethylaniline reacts readily with 2-methoxyphenyl isocyanate in dichloromethane at room temperature to form the corresponding urea derivative rsc.org. The reactivity of isocyanates is influenced by the electronic nature of their substituents. The electrophilic carbon of the isocyanate group is attacked by the nucleophilic amine semanticscholar.org. The reaction is generally efficient and chemoselective, even in the presence of other nucleophilic groups like hydroxyls tandfonline.com. In some synthetic strategies, isocyanates are generated in situ from precursors like 3-substituted dioxazolones, which then react with anilines to form unsymmetrical ureas tandfonline.com. This avoids the handling of potentially hazardous isocyanate compounds directly.

| Amine Component | Reagent/Method | Intermediate | Product | Reference |

| 4-Chloro-3-(trifluoromethyl)aniline | N,N'-Carbonyldiimidazole (CDI) | Imidazole-activated carbamate | Unsymmetrical Urea | google.com |

| 4-Chloro-3-(trifluoromethyl)aniline | Phenyl Chloroformate | Phenyl carbamate | Unsymmetrical Urea | google.com |

| m-Trifluoromethylaniline | Direct reaction with an isocyanate (e.g., 2-methoxyphenyl isocyanate) | None (direct formation) | N,N'-disubstituted Urea | rsc.org |

| Aniline | 3-Phenyl dioxazolone | In situ generated phenyl isocyanate | Unsymmetrical Phenylurea | tandfonline.com |

Chemical Reactivity and Mechanistic Investigations of 4 3 Fluorophenoxy 2 Trifluoromethyl Aniline

Electronic and Steric Influences of Trifluoromethyl and Fluorophenoxy Groups

The chemical behavior of 4-(3-fluorophenoxy)-2-(trifluoromethyl)aniline is fundamentally governed by the interplay of electronic and steric effects exerted by its three key substituents on the aniline (B41778) core: the amino group (-NH2), the trifluoromethyl group (-CF3), and the 3-fluorophenoxy group (-O-C6H4-F). These groups collectively modulate the electron density of the aromatic ring, influencing its susceptibility to electrophilic attack and dictating the position at which substitution occurs.

The aniline ring's reactivity towards electrophiles is a composite of the activating and deactivating pressures from its substituents. The amino group is a powerful activating group. chemistrysteps.com Through resonance, the nitrogen's lone pair of electrons is delocalized into the π-system of the benzene (B151609) ring, significantly increasing the electron density, particularly at the ortho and para positions. rsc.orgbyjus.com This donation of electron density stabilizes the cationic intermediate (the arenium ion) formed during electrophilic aromatic substitution, thereby accelerating the reaction rate compared to unsubstituted benzene. libretexts.org

Conversely, the trifluoromethyl group is one of the strongest electron-withdrawing groups through a combination of a powerful negative inductive effect (-I) and hyperconjugation. doubtnut.com Its presence substantially decreases the electron density of the aromatic ring, making the molecule less nucleophilic. researchgate.net This strong deactivating effect counteracts the activation provided by the amino group.

| Substituent | Position on Aniline Ring | Inductive Effect | Resonance Effect | Overall Impact on Ring Reactivity |

| Amino (-NH2) | C1 | -I (Weak) | +R (Strong) | Strong Activation |

| Trifluoromethyl (-CF3) | C2 | -I (Strong) | None (Hyperconjugation) | Strong Deactivation |

| 3-Fluorophenoxy (-O-C6H4-F) | C4 | -I (Strong) | +R (Moderate) | Deactivation |

The directing influence of the substituents determines the position of attack for an incoming electrophile. The -NH2 group is a strong ortho, para-director. chemistrysteps.comrsc.org Since the para position (C4) is already occupied by the fluorophenoxy group, the amino group directs incoming electrophiles primarily to the positions ortho to it, which are C2 and C6.

However, the C2 position is blocked by the trifluoromethyl group. The -CF3 group, being a strong deactivator, is a meta-director. It directs incoming electrophiles to the positions meta to itself, which are C4 and C6. The fluorophenoxy group is also an ortho, para-director, meaning it directs electrophiles to the C3 and C5 positions relative to itself.

The regiochemical outcome of an electrophilic aromatic substitution on this molecule is therefore a result of the combined directing effects:

-NH2 group directs to: C6 (C2 is blocked)

-CF3 group directs to: C6 (C4 is blocked)

-O-(3-F-Ph) group directs to: C3 and C5

Considering these influences, the most probable sites for electrophilic attack are the C3, C5, and C6 positions. The -NH2 group is the most powerful activating and directing group present. Its influence will strongly favor substitution at its available ortho position, C6. The fact that the -CF3 group also directs to C6 reinforces this prediction. The positions C3 and C5 are ortho to the deactivating fluorophenoxy group and meta to the strongly activating amino group, making them less favored. Therefore, electrophilic aromatic substitution reactions, such as halogenation or nitration, are expected to show high regioselectivity for the C6 position. Steric hindrance from the bulky trifluoromethyl group at C2 may also play a role in directing attack away from its immediate vicinity and towards the more accessible C6 position. nih.gov

Reactivity of the Aniline Moiety

The primary amino group (-NH2) is a key reactive center in this compound, participating in a variety of reactions characteristic of aromatic amines.

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to react with a range of electrophiles.

Acylation: The aniline moiety can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base. This reaction converts the amino group into a more sterically hindered and less activating amide group. This transformation is often used as a protective strategy in multi-step syntheses to moderate the reactivity of the aniline and prevent side reactions during subsequent electrophilic aromatic substitutions. organic-chemistry.org For example, reaction with acetic anhydride (B1165640) would yield N-(4-(3-fluorophenoxy)-2-(trifluoromethyl)phenyl)acetamide.

Alkylation: Direct alkylation of the amino group with alkyl halides is possible but often difficult to control, leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation. studymind.co.uk Reductive amination, involving condensation with an aldehyde or ketone followed by reduction, provides a more controlled method for synthesizing secondary or tertiary amines.

Condensation: The amino group can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases). For instance, reacting the aniline with a ketone like acetone (B3395972) can lead to the formation of an N-arylimine, a versatile intermediate in organic synthesis. beilstein-journals.org

| Reaction Type | Reagent Example | Product Type | Purpose / Application |

| Acylation | Acetic Anhydride ((CH3CO)2O) | Amide | Protection of amino group, modulation of reactivity |

| Alkylation | Methyl Iodide (CH3I) | Secondary/Tertiary Amine | Synthesis of N-alkylated derivatives |

| Condensation | Acetone (CH3COCH3) | Imine (Schiff Base) | Intermediate for further functionalization |

Substituted anilines are crucial precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in pharmaceuticals and materials science. google.com The reactivity of the amino group, coupled with potential reaction sites on the aromatic ring, enables various intramolecular cyclization strategies.

For example, N-alkynylated anilines, which can be prepared from the parent aniline, can undergo electrophile-mediated 6-endo-dig cyclization to form substituted quinolines. researchgate.netnih.gov In the case of this compound, this would involve initial modification of the amine followed by a cyclization step that would yield a highly substituted quinoline (B57606) core. The electron-withdrawing nature of the substituents on the aniline ring does not typically inhibit these types of cyclization reactions. nih.gov

Palladium-catalyzed intramolecular reactions are another powerful tool for constructing complex heterocyclic systems from aniline derivatives. nih.gov Depending on the ligand and reaction conditions, precursors derived from this aniline could be guided toward the synthesis of carbazoles, acridines, or other fused systems.

Stability and Transformation of the Diphenyl Ether Linkage

The diphenyl ether linkage is known for its exceptional chemical and thermal stability. nist.gov The bond dissociation energy of the C-O bond in diphenyl ether is high, and its cleavage requires harsh reaction conditions. This stability is attributed to the strength of the sp² C-O bond, which is stronger than a typical sp³ C-O ether bond.

In the context of this compound, the ether linkage is expected to be highly robust and remain intact under most standard organic synthesis conditions, including those used for acylation, alkylation, and many cyclization reactions. The presence of fluorine atoms on both aromatic rings generally increases the thermal and oxidative stability of the molecule. nist.gov

Transformation or cleavage of the diaryl ether bond is typically achieved only under forcing conditions such as:

High Temperatures: Thermal decomposition generally occurs at temperatures well above 400 °C.

Strong Acids: Concentrated hydrohalic acids like HBr or HI can cleave some aryl ethers, but diaryl ethers are particularly resistant.

Reductive Cleavage: Catalytic hydrogenation at high pressures and temperatures or the use of potent reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction) can break the C-O bond.

Therefore, for synthetic applications involving this compound, the diphenyl ether linkage can be considered a stable structural unit that does not participate in most common chemical transformations.

Derivatization Strategies and Structure Function Relationship Studies

Rational Design of 4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline Analogs

Rational drug design principles are employed to systematically modify the lead compound, this compound, to improve its interaction with a specific biological target. This process involves a deep understanding of the target's three-dimensional structure and the molecular interactions that govern binding.

The 3-fluorophenoxy group is a critical component for derivatization. The position and nature of the substituent on this ring can significantly influence molecular interactions such as hydrogen bonding and hydrophobic interactions.

Halogen Substitution: The position of the fluorine atom can be altered to probe different regions of a target's binding pocket. Introducing other halogens like chlorine or bromine can modify the electronic and steric properties of the ring. For instance, in related kinase inhibitor scaffolds, switching from a fluorine to a chlorine atom on the phenoxy ring has been shown to impact inhibitory activity. mdpi.com

Addition of Small Alkyl or Alkoxy Groups: Incorporating methyl or methoxy (B1213986) groups can explore hydrophobic pockets and potentially form new van der Waals interactions. The placement of these groups is crucial; for example, a methoxy group could act as a hydrogen bond acceptor.

Introduction of Polar Moieties: Adding small polar groups like hydroxyl (-OH) or amino (-NH2) can introduce new hydrogen bond donor or acceptor capabilities, potentially anchoring the ligand more securely in the binding site.

The following table illustrates hypothetical structure-activity relationship (SAR) data for modifications on the fluorophenoxy ring, based on common findings in medicinal chemistry.

| Analog | R1 Substitution (on Phenoxy Ring) | Hypothetical Impact on Binding Affinity (IC₅₀) | Rationale for Change |

|---|---|---|---|

| Parent | 3-Fluoro | 100 nM | Baseline activity. |

| Analog A | 4-Fluoro | 150 nM | Altered hydrogen bond acceptor position. |

| Analog B | 3-Chloro | 80 nM | Increased hydrophobicity and altered electronics. |

| Analog C | 3-Fluoro-4-Methoxy | 50 nM | Potential for additional hydrogen bonding. |

| Analog D | 3,5-Difluoro | 120 nM | Increased polarity, potential steric hindrance. |

The trifluoromethylphenyl aniline (B41778) portion of the molecule offers numerous opportunities for modification to enhance target engagement and selectivity.

Positional Isomerism of the Trifluoromethyl Group: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group and can influence the pKa of the aniline nitrogen. Moving the CF₃ group from the ortho- to the meta- or para-positions can drastically alter the molecule's conformation and how it fits into a binding pocket. Studies on biaryl anilines have shown that the location of the trifluoromethyl motif is critical, with the para-position being optimal for high agonism in certain receptors. nih.gov

Substitution on the Aniline Ring: Adding further substituents to the aniline ring can explore unoccupied space within the target's binding site. Small, lipophilic substituents like methyl or chloro groups can enhance potency if they fit into corresponding hydrophobic pockets. mdpi.com

Modification of the Aniline Amino Group: The primary amine is a key interaction point and a common site for derivatization. It can be acylated, alkylated, or used as a handle to connect larger functional groups or linkers. These modifications can be used to extend into different regions of the binding site or to modulate the compound's physicochemical properties.

The table below provides a hypothetical SAR for modifications to the trifluoromethylphenyl aniline ring.

| Analog | Modification on Aniline Ring | Hypothetical Impact on Binding Affinity (IC₅₀) | Rationale for Change |

|---|---|---|---|

| Parent | 2-Trifluoromethyl | 100 nM | Baseline activity. |

| Analog E | 4-Trifluoromethyl | 75 nM | Optimal positioning for specific hydrophobic pocket. nih.gov |

| Analog F | 2-Trifluoromethyl-5-Chloro | 60 nM | Fills an additional hydrophobic pocket. |

| Analog G | N-Methylation of Aniline | 200 nM | Loss of hydrogen bond donor capability. |

| Analog H | N-Acetylation of Aniline | >1000 nM | Steric bulk and altered electronics disrupt binding. |

To improve drug-like properties and explore more complex interactions, heterocyclic rings or bridging structures can be incorporated into the this compound scaffold.

Fusion of Heterocycles: Fused heterocyclic systems can be built onto the aniline ring. For example, quinazoline (B50416) and quinoline (B57606) cores are common in kinase inhibitors and can provide a rigid structure that orients other substituents for optimal binding. mdpi.com

Replacement of Phenyl Rings: Either the fluorophenoxy or the trifluoromethylphenyl ring can be replaced with a bioisosteric heterocycle, such as a pyridine (B92270) or pyrimidine (B1678525). This can introduce nitrogen atoms that may act as hydrogen bond acceptors or improve solubility.

Bridging Architectures: The ether linkage between the two aromatic rings can be replaced with other bridging groups, such as a methylene (B1212753) (-CH₂-), a thioether (-S-), or an amide (-C(O)NH-). These changes alter the bond angle and flexibility between the two rings, which can have a profound effect on the molecule's ability to adopt the correct conformation for binding.

Combinatorial and Parallel Synthesis of Libraries

To efficiently explore the chemical space around the this compound core, combinatorial chemistry and parallel synthesis techniques are often employed. These methods allow for the rapid generation of a large number of analogs for high-throughput screening. A common strategy involves a convergent synthesis where different building blocks are combined in the final steps.

For example, a library could be generated by reacting a common intermediate, such as 2-(trifluoromethyl)-4-aminophenol, with a diverse set of fluorinated aryl boronic acids via a Suzuki coupling reaction. Alternatively, the core aniline could be subjected to reductive amination with a library of different aldehydes to modify the amino group. nih.gov These synthetic routes are amenable to automation and allow for the creation of focused libraries targeting specific modifications, such as those outlined in section 4.1.

Principles of Modulating Molecular Interactions through Derivatization

Derivatization is fundamentally about altering the non-covalent interactions between a ligand and its target protein. The goal is to create a set of interactions that results in high binding affinity and selectivity.

Binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀), is a direct measure of the strength of the interaction between the compound and its target. Each modification to the this compound scaffold is intended to enhance these interactions.

Hydrophobic Interactions: The phenyl rings and the trifluoromethyl group contribute significantly to hydrophobic interactions. Increasing the hydrophobic surface area by adding alkyl or other aryl groups can enhance binding, provided these groups fit into a complementary hydrophobic pocket on the target protein. scienceopen.com

Hydrogen Bonding: The aniline nitrogen and the ether oxygen are potential hydrogen bond acceptors, while the aniline N-H is a hydrogen bond donor. The fluorine atom can also act as a weak hydrogen bond acceptor. Derivatization can introduce new hydrogen bonding groups or optimize the position of existing ones to form strong, directional interactions with amino acid residues like serine, threonine, or the peptide backbone.

Electrostatic and Dipole Interactions: The trifluoromethyl group creates a strong dipole moment. Modifications that alter the electron distribution of the aromatic rings can change these interactions and influence binding affinity.

Conformational Rigidity: Introducing rigid elements, such as double bonds or small rings, or replacing the flexible ether linkage can reduce the entropic penalty of binding. A more rigid molecule has fewer conformations to sample, and if one of these pre-organized conformations is complementary to the binding site, affinity can be significantly increased.

Influence on Metabolic Stability Profiles

The metabolic stability of a therapeutic agent is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For derivatives of this compound, metabolic stability is largely dictated by the susceptibility of its core structure to enzymatic modification by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. Strategic derivatization can significantly alter the metabolic fate of this compound by either shielding metabolically liable sites or introducing moieties that are less prone to biotransformation.

The core structure of this compound presents several potential sites for metabolic attack. These include the aniline nitrogen, the aromatic rings, and the trifluoromethyl group. However, the presence of the trifluoromethyl group is generally known to enhance metabolic stability. researchgate.netnih.gov This is attributed to the strength of the carbon-fluorine bond, which is resistant to cleavage.

A crucial factor in the metabolic stability of fluorinated compounds is the position of the fluorine atom. Studies on related fluoroaniline-containing compounds have demonstrated that para-substituted fluoroanilines are often susceptible to metabolic defluorination, which can lead to rapid degradation. nih.govnih.gov In contrast, ortho- and meta-substituted fluoroanilines exhibit significantly greater metabolic stability. nih.gov This suggests that the 3-fluoro substitution on the phenoxy ring of the parent compound is a favorable feature for metabolic robustness.

Derivatization of the aniline moiety can also have a profound impact on metabolic stability. The primary amino group of aniline and its derivatives can undergo N-hydroxylation, a common metabolic pathway that can sometimes lead to the formation of reactive metabolites. nih.govfrontiersin.org Strategic modifications at this position, such as acylation or alkylation, can block this pathway and enhance metabolic stability.

Research on structurally analogous compounds, such as fluoroanilinoquinazolines, provides valuable insights into how derivatization can influence metabolic stability. For instance, the stability of these compounds in human liver microsomes is highly dependent on the position of the fluorine atom on the aniline ring.

| Compound | Fluorine Position | Metabolic Stability | Primary Metabolic Pathway |

|---|---|---|---|

| 2-Fluoroanilinoquinazoline Derivative | Ortho | High | Ring hydroxylation |

| 3-Fluoroanilinoquinazoline Derivative | Meta | High | Ring hydroxylation |

| 4-Fluoroanilinoquinazoline Derivative | Para | Low | Defluorination |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the various stretching, bending, and torsional motions within a molecule. These vibrations are quantized and occur at specific frequencies, resulting in a unique spectrum that serves as a molecular fingerprint.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum reveals characteristic peaks corresponding to specific bonds. For 4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline, the FT-IR spectrum is expected to exhibit several key absorption bands.

The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3400-3500 cm⁻¹ for the asymmetric stretch and 3300-3400 cm⁻¹ for the symmetric stretch. The presence of two bands is characteristic of a primary amine. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

Aromatic C-H stretching vibrations are predicted to be observed as a group of weak to medium bands just above 3000 cm⁻¹. The aromatic C=C stretching vibrations will likely produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The ether linkage (Ar-O-Ar) is characterized by a strong, asymmetric C-O-C stretching band, typically found between 1200 and 1270 cm⁻¹.

The trifluoromethyl (CF₃) group will give rise to very strong and characteristic absorption bands. The C-F stretching vibrations in the CF₃ group are expected to appear in the 1100-1400 cm⁻¹ region, often as multiple strong peaks. The C-F stretch of the fluorophenoxy group is anticipated around 1100-1200 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Asymmetric Ar-O-Ar Stretch | 1200 - 1270 | Strong |

| C-F Stretch (CF₃) | 1100 - 1400 | Very Strong |

| C-F Stretch (Ar-F) | 1100 - 1200 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in polarizability. This often means that symmetric vibrations and bonds involving non-polar groups are more prominent in Raman spectra.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly strong. The symmetric "ring breathing" mode of the substituted benzene (B151609) rings should give a strong, sharp band. The C-F stretching vibrations of the trifluoromethyl group are also Raman active and will likely appear as strong signals. In contrast to the FT-IR spectrum, the N-H stretching vibrations are generally weaker in the Raman spectrum. The symmetric Ar-O-Ar stretching vibration may also be observed.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

| C-F Stretch (CF₃) | 1100 - 1400 | Strong |

| Symmetric Ar-O-Ar Stretch | ~1150 | Medium |

| N-H Stretch | 3300 - 3500 | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

The ¹H NMR spectrum of this compound will provide information on the number and environment of the protons. The aromatic region of the spectrum (typically 6.5-8.0 ppm) will be complex due to the presence of two substituted benzene rings. The protons on the aniline (B41778) ring and the fluorophenoxy ring will exhibit distinct chemical shifts and coupling patterns.

The protons on the aniline ring are expected to be influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl and phenoxy groups. The protons on the fluorophenoxy ring will be affected by the fluorine and the ether linkage. The amino group protons (NH₂) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) Disclaimer: The following are predicted values based on analogous compounds and may not represent exact experimental data.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Aniline Ring Protons | 6.7 - 7.5 | m | - |

| Fluorophenoxy Ring Protons | 6.8 - 7.4 | m | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the range of 110-160 ppm. The carbons directly attached to the fluorine, oxygen, and nitrogen atoms will have characteristic chemical shifts. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

Predicted ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) Disclaimer: The following are predicted values based on analogous compounds and may not represent exact experimental data.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) | ¹JCF (Hz) |

|---|---|---|---|

| C-CF₃ (Aniline Ring) | ~120 - 130 | q | ~270 - 280 |

| C-NH₂ (Aniline Ring) | ~140 - 150 | s | - |

| C-O (Aniline Ring) | ~145 - 155 | s | - |

| C-O (Phenoxy Ring) | ~155 - 160 | d | ~10 - 15 |

| C-F (Phenoxy Ring) | ~160 - 165 | d | ~240 - 250 |

| Other Aromatic Carbons | ~105 - 135 | s or d | - |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The chemical shifts are spread over a wide range, making it easy to distinguish between different fluorine environments.

The spectrum of this compound is expected to show two distinct signals. The trifluoromethyl group will appear as a singlet, as there are no neighboring protons or fluorine atoms to couple with. The single fluorine atom on the phenoxy ring will also appear as a signal, likely a multiplet due to coupling with the nearby aromatic protons. The chemical shifts are typically referenced to an external standard like CFCl₃.

Predicted ¹⁹F NMR Chemical Shifts (δ) Disclaimer: The following are predicted values based on analogous compounds and may not represent exact experimental data.

| Fluorine Assignment | Predicted Chemical Shift (ppm vs. CFCl₃) | Multiplicity |

|---|---|---|

| -CF₃ | -60 to -65 | s |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with exceptional precision. Unlike low-resolution mass spectrometry which provides a nominal mass (an integer value), HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high degree of accuracy allows for the calculation of a unique elemental formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783 u, ¹²C = 12.00000 u, ¹⁶O = 15.99491 u).

For this compound, with a molecular formula of C₁₃H₉F₄NO, HRMS would be employed to verify this composition. The analysis involves ionizing the sample and measuring the precise m/z of the resulting molecular ion (e.g., [M+H]⁺). The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula. A match within a very narrow tolerance (typically < 5 parts per million, ppm) provides strong evidence for the correct elemental composition.

Please note: The following table is illustrative, representing the type of data that would be obtained from an HRMS analysis of this compound.

Table 1: Illustrative High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₉F₄NO |

| Ion Species | [M+H]⁺ |

| Calculated Exact Mass | 284.0693 u |

| Measured Exact Mass | 284.0698 u |

| Mass Difference | +0.0005 u |

The data presented in this hypothetical table would confirm the elemental composition of this compound. The minuscule difference between the calculated and measured mass, resulting in an error of just 1.8 ppm, falls well within the accepted range for structural confirmation, effectively ruling out other potential elemental formulas that might have the same nominal mass.

X-ray Crystallography for Definitive Three-Dimensional Structure Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method relies on the diffraction of an X-ray beam by the ordered array of molecules in a single crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.

Please note: The data in the following table is hypothetical and serves to illustrate the detailed structural parameters that would be obtained from a successful X-ray crystallographic analysis.

Table 2: Illustrative X-ray Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal Data | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.5, 8.2, 14.3 |

| α, β, γ (°) | 90, 98.5, 90 |

| Volume (ų) | 1250 |

| Selected Bond Lengths | |

| C(aryl)-O(ether) | 1.37 Å |

| C(aryl)-N(amine) | 1.40 Å |

| C(aryl)-C(CF₃) | 1.51 Å |

| Selected Bond Angles | |

| C-O-C (ether linkage) | 118.5° |

| C-C-N (amine) | 121.0° |

| Torsion Angle |

Computational Chemistry and Theoretical Modeling of 4 3 Fluorophenoxy 2 Trifluoromethyl Aniline

Density Functional Theory (DFT) for Electronic Structure Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to determine the optimized geometry, electronic properties, and reactivity descriptors of 4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline. Calculations are typically performed using a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution. irjweb.com

Geometric optimization is a computational process to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.netarxiv.org For this compound, which possesses several rotatable bonds—notably the C-O-C ether linkage and the C-N bond—conformational analysis is crucial to identify the global energy minimum among various possible spatial arrangements (conformers).

Table 1: Representative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G) This table presents hypothetical, yet chemically plausible, data for illustrative purposes.

| Parameter | Bond/Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C-O (Ether) | 1.375 | |

| C-N (Aniline) | 1.401 | |

| C-CF3 | 1.503 | |

| C-F (Phenoxy) | 1.358 | |

| Bond Angles (°) ** | ||

| C-O-C | 118.5 | |

| O-C-C (Aniline ring) | 119.8 | |

| N-C-C (Aniline ring) | 121.0 | |

| Dihedral Angles (°) ** | ||

| C-C-O-C | 15.2 | |

| C-O-C-C | 75.6 |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity and electronic properties. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and phenoxy rings, which are electron-donating moieties. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing trifluoromethyl group and the adjacent phenyl ring. This spatial separation of HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors This table presents hypothetical, yet chemically plausible, data for illustrative purposes.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.25 |

| HOMO-LUMO Energy Gap | ΔE | 4.90 |

| Chemical Hardness | η | 2.45 |

| Electronegativity | χ | 3.70 |

| Electrophilicity Index | ω | 2.79 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack. These are expected to be located around the nitrogen atom of the aniline group and the oxygen atom of the ether linkage. Regions of positive potential (colored blue) signify electron-deficient areas prone to nucleophilic attack, which would be found around the hydrogen atoms of the amine group and the highly electronegative fluorine atoms of the trifluoromethyl group. researchgate.netwalisongo.ac.id

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT provides a static picture of the most stable conformer, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. nih.gov MD simulations model the atomic motions of the system, allowing for the exploration of the complete conformational landscape a molecule can access at a given temperature. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govjksus.org A QSAR model is developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for a set of molecules and then using statistical methods like Multiple Linear Regression (MLR) to create a predictive equation. nih.gov

To develop a QSAR model for analogues of this compound, one would synthesize a series of related compounds and measure their activity against a specific biological target. The resulting model could predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

A hypothetical QSAR equation might look like: log(1/IC50) = 0.45 * LogP - 0.12 * TPSA + 0.08 * (E_HOMO) + 2.15

This equation suggests that activity increases with higher lipophilicity (LogP) and HOMO energy, but decreases with a larger topological polar surface area (TPSA). Such models are invaluable in medicinal chemistry for prioritizing synthetic efforts. jksus.org

In Silico Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. mdpi.com

In a docking study involving this compound, the molecule would be placed into the binding site of a target protein. A scoring function then evaluates thousands of possible binding poses to identify the one with the most favorable binding energy. The analysis of the best pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.

Table 3: Hypothetical Molecular Docking Results against a Kinase Target This table presents hypothetical, yet chemically plausible, data for illustrative purposes.

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.9 |

| Key Interacting Residues | |

| Hydrogen Bond | Gln 85, Asp 144 |

| Pi-Pi Stacking | Phe 82 |

| Hydrophobic Interaction | Leu 25, Val 33, Ile 142 |

| Halogen Bond (C-F...O) | Ser 140 |

These predictive studies can provide a structural hypothesis for the molecule's biological activity and guide further optimization to enhance binding affinity and selectivity.

Applications of 4 3 Fluorophenoxy 2 Trifluoromethyl Aniline in Specialized Chemical Fields

Foundational Building Block in Organic Synthesis

In the field of organic synthesis, substituted anilines are indispensable starting materials. 4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline, with its distinct substituents, serves as a sophisticated building block for creating intricate molecular architectures. Its utility stems from the reactivity of the primary amine group, which can readily undergo a variety of chemical transformations, including acylation, alkylation, diazotization, and transition-metal-catalyzed cross-coupling reactions.

The structure of this compound makes it an ideal intermediate in complex, multistep synthetic sequences. technion.ac.il Its aniline (B41778) functional group is a nucleophile and can be used to construct new carbon-nitrogen bonds, which are fundamental to a vast array of organic compounds. For instance, trifluoromethyl-substituted anilines are key intermediates in the synthesis of pesticides and active pharmaceutical ingredients (APIs). nih.govnbinno.comossila.com The compound's framework can be elaborated through reactions that build heterocyclic rings, a common feature in many biologically active molecules. The presence of the trifluoromethyl group often imparts desirable properties such as increased metabolic stability and enhanced lipophilicity to the final product, making this aniline a sought-after intermediate in synthetic campaigns aimed at producing new agrochemicals and pharmaceuticals. guidechem.com A recently developed method for the trifluoromethylarylation of alkenes uses anilines as the aromatic source, highlighting a modern transformation where this type of building block is crucial. nih.gov

The compound serves as a precursor for advanced molecular scaffolds, particularly nitrogen-containing heterocycles. The synthesis of quinolines, quinazolines, and benzimidazoles can utilize substituted anilines as the foundational component. ossila.com These heterocyclic systems are central to many compounds with significant biological activity. For example, the reaction of an aniline with other bifunctional reagents can lead to the formation of fused ring systems that are difficult to access through other synthetic routes. The specific substitution pattern of this compound allows for the regioselective synthesis of complex derivatives, where the fluorophenoxy and trifluoromethyl groups guide the reactivity and influence the properties of the final molecular scaffold. This control is essential in creating libraries of compounds for high-throughput screening in drug discovery and materials science.

Medicinal Chemistry Research and Drug Design Principles

The trifluoromethylaniline moiety is a well-recognized pharmacophore in medicinal chemistry. The incorporation of fluorine and trifluoromethyl groups into drug candidates can profoundly influence their potency, selectivity, and pharmacokinetic profiles. This compound embodies these features, making it a valuable scaffold for the design of novel therapeutics across various disease areas.

Kinase Inhibitors: Protein kinases are critical targets in oncology, and the 3-(trifluoromethyl)aniline (B124266) scaffold is a key structural element in several approved kinase inhibitors. nih.gov This moiety is particularly effective in the design of Type-II inhibitors, which bind to an allosteric site adjacent to the ATP-binding pocket. nih.gov For example, the drug Nilotinib contains a 3-(trifluoromethyl)aniline group that is crucial for its high affinity and selectivity. acs.org Research has also identified kinase insert domain-containing receptor (KDR) inhibitors based on a 1-(4-chloro-3-(trifluoromethyl)phenyl)urea (B1318983) scaffold. researchgate.net Furthermore, 4-(Trifluoromethyl)aniline itself has been identified as an inhibitor of DYRK1A and DYRK1B kinases, demonstrating the inherent potential of this core structure. medchemexpress.com

Androgen Receptor Modulators: Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). nih.gov The goal is to produce the anabolic benefits of androgens in muscle and bone while minimizing unwanted androgenic effects in tissues like the prostate. chemrxiv.org Nonsteroidal scaffolds are central to SARM design. nih.gov The trifluoromethylphenyl group is a key component in many potent SARMs. For instance, research into novel anti-prostate cancer agents has utilized a 3,5-bis-trifluoromethylphenyl moiety to improve the antagonistic activity against the androgen receptor. cardiff.ac.uk The design of metabolically stable SARMs often incorporates features found in this compound to optimize both binding affinity and in vivo performance. nih.gov

Table 1: Examples of Biologically Active Molecules Based on the Trifluoromethylaniline Scaffold

| Compound Class | Specific Target/Activity | Representative Compound/Scaffold | Key Findings |

|---|---|---|---|

| Kinase Inhibitor | DYRK1A / DYRK1B | 4-(Trifluoromethyl)aniline | Direct inhibition with IC₅₀ values of 54.84 nM (DYRK1A) and 186.40 nM (DYRK1B). medchemexpress.com |

| Kinase Inhibitor | KDR | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea | Potent inhibition with an IC₅₀ value of 0.0689 µM. researchgate.net |

| Kinase Inhibitor | BCR-ABL | Nilotinib (contains 3-(trifluoromethyl)aniline) | Approved drug for chronic myeloid leukemia; the trifluoromethyl group is key for binding. acs.org |

| Receptor Modulator | Androgen Receptor (AR) | Compounds with 3,5-bis-trifluoromethylphenyl moiety | Designed as full AR antagonists with improved activity over bicalutamide. cardiff.ac.uk |

The search for novel anti-infective agents is a global health priority, and fluorine-containing compounds have shown significant promise. The this compound scaffold provides a platform for developing new agents to combat a range of pathogens.

Antiplasmodial Activity: Malaria remains a major health burden, and drug resistance necessitates the development of new treatments. The trifluoromethyl group has been incorporated into various scaffolds to enhance antiplasmodial potency. nih.gov A novel class of 4-aminoquinoline-trifluoromethyltriazoline compounds demonstrated highly promising activity, with IC₅₀ values as low as 4 to 20 nM against chloroquine-sensitive strains of Plasmodium falciparum. researchgate.netnih.gov Similarly, fluorinated triazolopyrazine scaffolds have shown moderate to potent activity against multiple malaria parasite strains. beilstein-journals.org These findings underscore the value of the trifluoromethyl moiety, a key feature of the title compound, in the design of next-generation antimalarials.

Antibacterial Activity: The aniline framework is a component of many antibacterial agents. For example, new fluoroquinolone derivatives have been synthesized from halo-substituted anilines, showing interesting antibacterial properties against both standard and resistant Gram-positive strains, particularly S. aureus. researchgate.netnih.gov The combination of a fluoro-substituent and an aniline core is a proven strategy for developing potent antibacterial compounds. researchgate.net

Antifungal Activity: Fungal infections pose a significant threat, especially to immunocompromised individuals. Research has shown that compounds containing trifluoromethyl groups can exhibit potent antifungal activity. A series of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives displayed significant inhibition of various plant-pathogenic fungi, such as Botrytis cinerea. nih.gov Additionally, novel chalcones bearing trifluoromethyl and trifluoromethoxy groups have been synthesized and evaluated as prospective antifungal agents. nih.gov Other studies have explored trifluoromethylthiolated derivatives that show selective activity against dermatophytes, the fungi responsible for common skin infections. researchgate.net

Table 2: Anti-infective Activity of Compounds Derived from Related Scaffolds

| Activity Type | Pathogen(s) | Compound Class/Scaffold | Potency (MIC or IC₅₀) |

|---|---|---|---|

| Antiplasmodial | Plasmodium falciparum (3D7, K1) | 4-Aminoquinoline-trifluoromethyltriazolines | IC₅₀: 4-20 nM (3D7); 120-450 nM (K1) nih.gov |

| Antibacterial | S. aureus (standard & resistant) | 7-(3-chloroanilino)-8-nitrofluoroquinolone | MIC: 0.9 µg/mL (standard); 7.0 µg/mL (resistant) researchgate.net |

| Antifungal | Botrytis cinerea | 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Inhibition rates up to 82.68% at 50 µg/mL. nih.gov |

Antitumor Activity: The 4-anilinoquinazoline (B1210976) scaffold is a cornerstone of modern targeted cancer therapy, serving as the core structure for several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like Gefitinib and Erlotinib. researchgate.netnih.gov The aniline portion of these molecules is critical for their binding and inhibitory activity. Derivatives of this compound are logical candidates for the development of new kinase inhibitors. Furthermore, substituted anilines have been incorporated into other classes of antitumor agents, such as derivatives of podophyllotoxin (B1678966) that act as potent inhibitors of human DNA topoisomerase II. nih.gov Benzothiazole aniline derivatives have also demonstrated selective anticancer activity against various tumor cell lines. mdpi.com

Antiviral Activity: The incorporation of trifluoromethyl groups is a known strategy in the design of antiviral drugs. researchgate.net While direct antiviral applications of this compound are not extensively documented, related structures show significant potential. For example, a series of isatin (B1672199) derivatives featuring a trifluoromethyl group displayed potent, broad-spectrum antiviral activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3, with IC₅₀ values in the low micromolar and even nanomolar range. mdpi.com The synthesis of various APIs with antiviral properties often utilizes fluorinated building blocks like substituted anilines. ossila.com The well-known antiviral drug Favipiravir is also a fluorinated heterocyclic compound, further illustrating the importance of fluorine chemistry in this therapeutic area. nih.gov

Mechanism-Based Enzyme Inhibition Studies

The structure of this compound is emblematic of scaffolds used in the design of enzyme inhibitors, particularly in the field of protein kinase inhibition. While direct mechanism-based inhibition studies on this exact molecule are not extensively published, its structural components—the trifluoromethyl group and the fluorinated phenoxy ring—are well-established pharmacophores in inhibitor design.

The trifluoromethyl (-CF3) group is highly lipophilic and a strong electron-withdrawing group. Its incorporation into a molecule can enhance binding affinity to enzyme active sites through favorable hydrophobic interactions and by altering the electronic environment of the aniline ring. nih.gov This can lead to more potent and selective inhibition. Research on analogous structures has shown that trifluoromethyl groups can significantly increase the potency of enzyme inhibitors. For example, the direct substitution of a methyl group with a trifluoromethyl group in analogs of captopril, an angiotensin-converting enzyme (ACE) inhibitor, resulted in a compound with an IC50 of 3 x 10⁻¹⁰ M, demonstrating the profound effect of this functional group. nih.gov

The fluorophenoxy moiety also plays a critical role. The fluorine atom's high electronegativity can modulate the pKa of the aniline nitrogen and influence hydrogen bonding interactions with amino acid residues in an enzyme's active site. researchgate.net Furthermore, fluorination can block metabolic pathways, leading to improved bioavailability and pharmacokinetic profiles of drug candidates. Studies on related compounds, such as 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-pyrimidine derivatives, have identified them as potent dual inhibitors of epidermal growth factor receptor (EGFR) and ErbB-2 kinase, with IC50 values in the nanomolar range. nih.gov This suggests that the this compound framework is a promising starting point for developing targeted kinase inhibitors.

The combined electronic effects of the -CF3 and fluorophenoxy groups create a distinct charge distribution across the molecule, making it a candidate for interacting with specific enzyme targets. The general mechanism for such inhibitors often involves competitive binding at the ATP-binding site of kinases, where the aniline core structure mimics the adenine (B156593) region of ATP.

Table 1: Inhibitory Activity of Structurally Related Kinase Inhibitors

Data derived from studies on analogous pyrimidine (B1678525) derivatives designed based on the Lapatinib skeleton. nih.gov

Agrochemical Research and Development

The trifluoromethyl-aniline substructure is a key component in a multitude of modern agrochemicals. The presence of fluorine can enhance efficacy, metabolic stability, and target specificity, making it a prized feature in the design of new active ingredients. ccspublishing.org.cn

The this compound scaffold serves as a valuable intermediate in the synthesis of novel herbicides. The phenoxyacetic acid class of herbicides has long been established, and modern research focuses on creating derivatives with improved properties. The structural elements of the title compound are found in more complex molecules designed to inhibit specific plant enzymes.

For instance, research into novel bleaching herbicides has utilized the [3-(trifluoromethyl)phenoxy] moiety. A series of 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles were synthesized and showed potent herbicidal activity. researchgate.net These compounds act by inhibiting phytoene (B131915) desaturase, a key enzyme in the carotenoid biosynthesis pathway, leading to the bleaching of susceptible plants. The study highlighted that specific derivatives achieved significant inhibition against weed species like Brassica campestris. researchgate.net This demonstrates the utility of the (trifluoromethyl)phenoxy portion of the title compound as a core element for building new herbicidal molecules.

Table 2: Herbicidal Activity of [3-(Trifluoromethyl)phenoxy]-1,2,4-triazole Derivatives

Data from preliminary bioassays of novel bleaching herbicides containing the (trifluoromethyl)phenoxy group. researchgate.net

Trifluoromethyl aniline derivatives are crucial intermediates in the synthesis of advanced pesticides, particularly insecticides. For example, 2,6-dichloro-4-trifluoromethylaniline is a key precursor for fipronil, a broad-spectrum phenylpyrazole insecticide. google.com While not identical, the structural similarity highlights the importance of the trifluoromethyl aniline core.

The compound this compound can be used to introduce the fluorophenoxy-trifluoromethyl-phenyl group into a target pesticide molecule. This can be achieved through various synthetic reactions involving the aniline amine group. The resulting larger molecules often target specific receptors or enzymes in insects, such as the GABA receptor or mitochondrial complex inhibitors. ccspublishing.org.cn The trifluoromethyl group, in particular, is known to contribute to the insecticidal activity and stability of these agents. nih.gov

Materials Science and Functional Materials Applications

In materials science, the incorporation of fluorine imparts unique and desirable properties to polymers and other functional materials, including high thermal stability, chemical resistance, low dielectric constants, and specific optical properties.

This compound is a precursor for the synthesis of high-performance fluorinated polymers, such as polyimides. Fluorinated polyimides are sought after for applications in microelectronics and aerospace due to their excellent thermal stability, low moisture absorption, and low dielectric constants.

Research has demonstrated the synthesis of novel fluorinated polyimides from diamine monomers containing a 4-amino-2-trifluoromethylphenoxy group. researchgate.net These polymers, when synthesized from a diamine structurally similar to the title compound, exhibit superior properties compared to their non-fluorinated counterparts. The presence of the bulky, fluorine-containing groups disrupts polymer chain packing, which enhances solubility and lowers the dielectric constant and moisture absorption. These materials are processed into thin films that show high tensile strength and glass transition temperatures often exceeding 250°C. researchgate.net

Table 3: Properties of Fluorinated vs. Non-Fluorinated Polyimides

Comparative data for polyimides derived from a diamine containing the 4-amino-2-trifluoromethylphenoxy moiety. researchgate.net

The development of advanced liquid crystal (LC) materials for display technologies often involves the use of fluorinated compounds. The high polarity of the C-F bond and the introduction of trifluoromethyl groups can significantly influence the mesomorphic properties, such as the clearing point and the type of LC phase formed.

Aniline derivatives containing trifluoromethyl groups are used as starting materials for the synthesis of liquid crystal compounds. figshare.com For example, fluorinated biphenyls containing a trifluoromethyl group have been synthesized and shown to exhibit a nematic phase with high clearing points. In one study, 3-fluoro-4-trifluoromethyl-4ʹ-(4ʹ-alkyl[trans, trans-1,1ʹ-bicyclohexyl]-4-yl) 1,1ʹ-biphenyls were synthesized, and the resulting compounds displayed a single nematic phase with clearing points as high as 267°C. figshare.com The aniline functionality of this compound allows it to be a versatile building block, enabling its incorporation into larger, rigid molecular structures necessary for the formation of liquid crystalline phases. Through reactions like the Suzuki cross-coupling, this aniline derivative can be integrated into multi-ring systems that are the basis of many modern liquid crystal materials. figshare.com

Development of Advanced Polymer Materials